molecular formula C16H12BrNO2 B8300665 5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione

5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione

Cat. No. B8300665
M. Wt: 330.17 g/mol
InChI Key: DUIRFIADWHSOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H12BrNO2 and its molecular weight is 330.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

5-bromo-1-[(2-methylphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C16H12BrNO2/c1-10-4-2-3-5-11(10)9-18-14-7-6-12(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3

InChI Key

DUIRFIADWHSOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 5-bromoisatin (90 mg, 0.4 mmol), 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polysteyrene (270-290 mg, 0.60-0.64 mmol, 2.2 mmol/g, Fluka) and 2-methylbenzyl bromide (0.054 mL, 0.4 mmol) in acetonitrile (4 mL) in a 20 dram scintillation vial and shake on a rotator for 2.5 days. Dilute with and a small amount of CH2Cl2 as needed to soluabilize solids. Filter off beads, washing with MeOH, and concentrate in vacuo. Triturate the resulting solid with diethyl ether (about 4 mL) and pipet off the liquid. Dry the solid to obtain approximately 70 mg of the title compound as crude material and use without further purification.
Quantity
90 mg
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reactant
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0 (± 1) mol
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reactant
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0.054 mL
Type
reactant
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Quantity
4 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two

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